2-Allyl-4-nitrophenol
Overview
Description
2-Allyl-4-nitrophenol is an organic compound known for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is characterized by the presence of an allyl group and a nitro group attached to a phenol ring, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Allyl-4-nitrophenol (ANP) is an organic compound that has been found to possess various biological activities . It has been shown to inhibit the activity of cyclooxygenase-2 , an enzyme that is involved in the production of inflammatory prostaglandins .
Mode of Action
ANP interacts with its target, cyclooxygenase-2, and inhibits its activity. This results in a decrease in the production of inflammatory prostaglandins
Biochemical Pathways
It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, as well as increase the levels of glutathione, an antioxidant
Result of Action
The molecular and cellular effects of ANP’s action include a reduction in the levels of reactive oxygen species and lipid peroxidation, and an increase in the levels of glutathione . These effects suggest that ANP may have antioxidant properties. Additionally, by inhibiting the activity of cyclooxygenase-2, ANP may reduce inflammation .
Biochemical Analysis
Biochemical Properties
2-Allyl-4-nitrophenol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins . The nature of these interactions involves the reduction of reactive oxygen species and lipid peroxidation, as well as an increase in the levels of glutathione .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by reducing the levels of reactive oxygen species and lipid peroxidation . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on enzyme activity. It inhibits the activity of cyclooxygenase-2, leading to a decrease in the production of inflammatory prostaglandins . It also reduces reactive oxygen species and lipid peroxidation, and increases the levels of glutathione .
Temporal Effects in Laboratory Settings
It has been shown to have a consistent effect on reducing reactive oxygen species and lipid peroxidation, and increasing the levels of glutathione .
Metabolic Pathways
It is known to interact with cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-nitrophenol typically involves the nitration of 2-allylphenol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group . An alternative synthetic procedure has been developed to improve the reaction yield, achieving up to 72% yield .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine), alkyl halides (e.g., methyl iodide).
Major Products Formed:
Reduction: 2-Allyl-4-aminophenol.
Oxidation: 2-Allyl-4-nitrobenzaldehyde or 2-Allyl-4-nitrobenzoic acid.
Substitution: 2-Allyl-4-bromo-phenol or 2-Allyl-4-methylphenol.
Scientific Research Applications
Comparison with Similar Compounds
2-Allyl-6-nitrophenol: Similar structure but with the nitro group at the ortho position relative to the hydroxyl group.
4-Nitrophenol: Lacks the allyl group but shares the nitro and hydroxyl groups in the para configuration.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use in biochemical studies of oxidative processes.
Uniqueness: 2-Allyl-4-nitrophenol is unique due to the presence of both an allyl group and a nitro group on the phenol ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-nitro-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDTPXQBNNIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293131 | |
Record name | 2-allyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-96-8 | |
Record name | NSC87350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-allyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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